Validated UHPLC Resolution from Z-Isomer and Amide-2 Impurity in Simultaneous Six-Analyte Method
In a validated reversed-phase UHPLC method developed for simultaneous separation of rilpivirine (E)-isomer, (Z)-isomer, and four degradation products, rilpivirine amide 1 impurity (Impurity-A) exhibits baseline resolution from rilpivirine amide-2 impurity (Impurity-B), the nitrile impurity (Impurity-C), and the Z-isomer (Impurity-D), with a lower limit of quantification (LOQ) of 0.05 μg/mL and limit of detection (LOD) of 0.03 μg/mL for all six analytes [1]. The method employed a Waters Acquity BEH Shield RP18 column (150 × 2.1 mm, 1.7 μm) at 35.0°C with gradient elution of acetonitrile and 0.05% formic acid in 10 mM ammonium formate at 0.30 mL/min, achieving a runtime suitable for high-throughput QC [1].
| Evidence Dimension | Method sensitivity (LOQ/LOD) and resolution |
|---|---|
| Target Compound Data | LOQ: 0.05 μg/mL; LOD: 0.03 μg/mL; resolved from Impurity-B and Impurity-D |
| Comparator Or Baseline | Rilpivirine amide-2 impurity (Impurity-B): LOQ 0.05 μg/mL, LOD 0.03 μg/mL; Rilpivirine Z-isomer (Impurity-D): LOQ 0.05 μg/mL, LOD 0.03 μg/mL |
| Quantified Difference | Equivalent method sensitivity for all six analytes; chromatographic resolution demonstrated but no quantitative resolution value reported |
| Conditions | Waters Acquity UHPLC BEH Shield RP18 column, 150 × 2.1 mm, 1.7 μm; 35.0°C; gradient elution with acetonitrile and 0.05% formic acid in 10 mM ammonium formate; flow rate 0.30 mL/min |
Why This Matters
The validated UHPLC method demonstrates that rilpivirine amide 1 impurity can be accurately quantified at sub-μg/mL levels alongside structurally similar impurities, enabling precise batch-to-batch impurity profiling essential for ANDA submissions and commercial QC release testing.
- [1] Mhaske, D. K., et al. (2023). Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight. Journal of Separation Science, 46(13), e2201067. DOI: 10.1002/jssc.202201067 View Source
